molecular formula C19H14Cl3N3 B14662551 N,N',N''-Tris(4-chlorophenyl)guanidine CAS No. 47459-90-5

N,N',N''-Tris(4-chlorophenyl)guanidine

Cat. No.: B14662551
CAS No.: 47459-90-5
M. Wt: 390.7 g/mol
InChI Key: MFFMCSVLQRYXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’,N’'-Tris(4-chlorophenyl)guanidine: is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of three 4-chlorophenyl groups attached to a central guanidine moiety, making it a trisubstituted guanidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(4-chlorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate. This reaction proceeds under mild conditions in water, making it environmentally friendly . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing efficient access to diverse guanidines .

Industrial Production Methods: Industrial production of N,N’,N’'-Tris(4-chlorophenyl)guanidine typically involves large-scale reactions using similar synthetic routes. The choice of catalyst and reaction conditions may vary to optimize yield and purity. The use of solid-supported reagents has also been demonstrated for the synthesis of trisubstituted guanidines, offering advantages in terms of ease of purification and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Tris(4-chlorophenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic

Properties

CAS No.

47459-90-5

Molecular Formula

C19H14Cl3N3

Molecular Weight

390.7 g/mol

IUPAC Name

1,2,3-tris(4-chlorophenyl)guanidine

InChI

InChI=1S/C19H14Cl3N3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H,(H2,23,24,25)

InChI Key

MFFMCSVLQRYXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.